molecular formula C24H18O3 B095932 1,3,5-Tris(4-hydroxyphenyl)benzene CAS No. 15797-52-1

1,3,5-Tris(4-hydroxyphenyl)benzene

Cat. No. B095932
CAS RN: 15797-52-1
M. Wt: 354.4 g/mol
InChI Key: RQTDWDATSAVLOR-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-hydroxyphenyl)benzene is a chemical compound that serves as a core structure for various derivatives with applications in catalysis, polymer science, and supramolecular chemistry. The compound is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with phenyl rings that bear hydroxyl groups. This structure allows for a variety of chemical modifications and imparts certain physical and chemical properties that are useful in material science and organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 1,3,5-tris(4-hydroxyphenyl)benzene involves multi-step organic reactions. For instance, 1,3,5-Tris(hydrogensulfato) benzene, a derivative, is synthesized by reacting phloroglucinol with chlorosulfonic acid, which is then used as a catalyst for further chemical reactions . Another derivative, 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene, is prepared through a three-step process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene, which is then polymerized into hyperbranched polyimides .

Molecular Structure Analysis

The molecular structure of 1,3,5-tris(4-hydroxyphenyl)benzene derivatives often exhibits a propeller-like conformation due to the substitution pattern, which can influence the physical properties and reactivity of the compound. X-ray analysis has revealed that the dihedral angles between the substituents and the core benzene ring can vary, affecting the overall geometry of the molecule . This propeller-like structure is significant in the formation of polymers and the interaction of the compound with other molecules.

Chemical Reactions Analysis

Derivatives of 1,3,5-tris(4-hydroxyphenyl)benzene participate in various chemical reactions, including condensation reactions, cross-coupling, and electropolymerization. These reactions are often facilitated by the presence of functional groups such as hydroxyl, amino, or ethynyl, which can act as reactive sites for further chemical transformations . The reactivity of these derivatives can be tuned by modifying the substituents, which allows for the synthesis of a wide range of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-tris(4-hydroxyphenyl)benzene derivatives are influenced by their molecular structure. For example, hyperbranched polyimides derived from these compounds exhibit good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 230 to 260°C and decomposition temperatures above 450°C . The dielectric properties of these polymers are also notable, with dielectric constants in the range of 3.08–3.29 at 1 MHz . The electrochemical properties of these derivatives are significant as well, with some showing the ability to undergo electropolymerization to form conductive polymers .

Scientific Research Applications

1. Quantum Chemical Investigations

  • Application Summary: This compound has been used in the study of co-crystals, specifically a co-crystal based on 1,3,5-tris(4-hydroxyphenyl)benzene and 2,4,6-trimethoxy-1,3,5-triazine. This co-crystal showed CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state .
  • Methods of Application: The study used the DFT/B3LYP calculation method with 6-311++G (d,p) basis set in the ground state. The optimized molecular geometric parameters, conformational analysis, vibrational wavenumbers and their assignments, the HOMO–LUMO analysis, molecular electrostatic potential, thermodynamic properties, and atomic charges were calculated .
  • Results: The calculated results were in good agreement with experimental data. The study may be helpful in understanding complex self-assembled systems and in the construction of similar molecular self-assemblies .

2. Building Block for Metal Organic Frameworks

  • Application Summary: 1,3,5-Tri(4-carboxyphenyl)benzene is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials .
  • Results: These MOFs find applications in gas adsorption and separation technologies .

3. Resin Production

  • Application Summary: This compound can be used in the production of resins. It reacts with formaldehyde, acid anhydrides, and more importantly with epichlorohydrin to produce resins .
  • Results: The resulting resins have various applications in industries .

4. Peptide Formulation

  • Application Summary: 1,3,5-Tris(4-hydroxyphenyl)benzene has been used in a strategy for rendering peptides resistant to proteolysis by formulating them as high-density brush polymers .
  • Results: The resulting polymers are not only resistant to proteolysis but also have potential applications in drug delivery .

5. Fluorescence Probe Sensors

  • Application Summary: 1,3,5-Tris(4-hydroxyphenyl)benzene has been used as a bridging ligand linker for covalent organic frameworks (COFs) in the application of fluorescence probe sensors .
  • Results: The resulting COFs can be used in the detection of dopamine .

6. Construction of Porous Polymeric Covalent Organic Frames

  • Application Summary: 1,3,5-tri(4-aminophenyl)benzene (TAPB), which is related to 1,3,5-Tris(4-hydroxyphenyl)benzene, has three 4-aminophenyl groups attached to a benzene ring at meta-positions. It is widely used as a tritopic ligand linker for the construction of porous polymeric covalent organic frames (COFs) .
  • Results: The resulting COFs have various applications in industries .

Safety And Hazards

Safety data sheets suggest wearing personal protective equipment/face protection when handling 1,3,5-Tris(4-hydroxyphenyl)benzene. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented . It is classified as Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3; H315, H319, H335 .

Future Directions

The formation of a novel COF on an Au (111) surface through the reaction between 1,3,5-Tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride suggests potential applications in nanotechnology .

properties

IUPAC Name

4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTDWDATSAVLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324628
Record name 1,3,5-Tris(4-hydroxyphenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-hydroxyphenyl)benzene

CAS RN

15797-52-1
Record name 15797-52-1
Source DTP/NCI
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Record name 1,3,5-Tris(4-hydroxyphenyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-hydroxyphenyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
Ö Dereli, S Bahçeli, A Abbas, MM Naseer - Monatshefte für Chemie …, 2015 - Springer
In the present study, quantum chemical investigations were carried out on our previously reported co-crystal based on 1,3,5-tris(4-hydroxyphenyl)benzene and 2,4,6-trimethoxy-1,3,5-…
Number of citations: 13 link.springer.com
JH Lee - Molecular Crystals and Liquid Crystals, 2016 - Taylor & Francis
New supramolecular discotic nematic liquid crystals have been prepared simply through hydrogen bonding between the non-mesogenic core of 1,3,5-tris(4-hydroxyphenyl)benzene …
Number of citations: 6 www.tandfonline.com
M YOSHIIWA, H KAGEYAMA, F WAKAYA… - Journal of …, 1996 - jstage.jst.go.jp
The minimum feature size in semiconductor devices is becoming smaller and smaller. A 0.35 µm resolution is required for the fabrication of 64 Mbit DRAM, and nanometer-size …
Number of citations: 27 www.jstage.jst.go.jp
Y Yang, K Li, S Luo, Q Li - Journal of Molecular Structure, 2010 - Elsevier
A new rigid tetraaryl-substituted benzene, 1,2,4,5-tetra(p-hydroxyphenyl)benzene (C 30 H 22 O 4 , TetHPB), has been synthesized. Its crystalline hydrate C 30 H 22 O 4 ·2H 2 O (1) and …
Number of citations: 5 www.sciencedirect.com
F Silly - The Journal of Physical Chemistry C, 2014 - ACS Publications
The self-assembly of the star-shaped 2,4,6-tris(4′,4″,4‴-trimethylphenyl)-1,3,5-triazine molecule is investigated using scanning tunneling microscopy (STM) at the solid/liquid interface…
Number of citations: 24 pubs.acs.org
JH Lee, I Jang, SH Hwang, SJ Lee, SH Yoo… - Liquid …, 2012 - Taylor & Francis
New discotic nematic liquid crystals have been prepared through intermolecular hydrogen bonding between the core of 1,3,5-trihydroxybenzene (phloroglucinol, PG) or 1,3,5-tris(4-…
Number of citations: 52 www.tandfonline.com
T Kadota, H Kageyama, F Wakaya, K Gamo… - Materials Science and …, 2001 - Elsevier
Novel molecular resist materials, 1,3,5-tris[2-(4-vinylphenylcarbonyloxy)phenyl]benzene (o-VCTPB), 1,3,5-tris[3-(4-vinylphenylcarbonyloxy)phenyl]benzene (m-VCTPB), and 1,3,5-tris[4-(…
Number of citations: 24 www.sciencedirect.com
AC Marele, R Mas-Ballesté, L Terracciano… - Chemical …, 2012 - pubs.rsc.org
The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride leads to polyester condensation and formation of a novel COF on an Au(111) …
Number of citations: 86 pubs.rsc.org
M Pan, X Zhang, Y Zhou, P Wang, Q Bian, H Liu… - Physical Review Letters, 2023 - APS
Flat bands (FBs), presenting a strongly interacting quantum system, have drawn increasing interest recently. However, experimental growth and synthesis of FB materials have been …
Number of citations: 6 journals.aps.org
M Kejik, Z Moravec, CE Barnes, J Pinkas - Microporous and Mesoporous …, 2017 - Elsevier
A novel non-hydrolytic sol-gel synthesis of hybrid organosilicates is reported allowing control of micro/mesoporous character of the xerogels by variation of the silicon precursor. The …
Number of citations: 10 www.sciencedirect.com

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